Methyl 2,3,5-trifluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

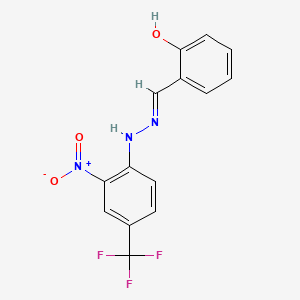

Methyl 2,3,5-trifluorobenzoate is a synthetic compound that has been used extensively in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the field of organic chemistry due to its unique properties and versatility.

Scientific Research Applications

Synthesis of New Compounds

Methyl 2,3,5-trifluorobenzoate is involved in the synthesis of new chemical compounds. For instance, a tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process, as detailed by Yu et al. (2015) (Yu et al., 2015).

Pharmaceutical and Material Science

Deng et al. (2015) reported on the continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This synthesis involves the generation of an aryl-Grignard reagent followed by reaction with gaseous CO2 (Deng et al., 2015).

In Coordination Chemistry

In coordination chemistry, Sharutin et al. (2004) utilized 3,4,5-trifluorobenzoic acid, a related compound, in synthesizing bismuth-based coordination complexes. This study offers insights into how trifluorobenzoate derivatives can aid in the synthesis of new metal-organic frameworks (Sharutin et al., 2004).

Herbicide Development

Research into the development of herbicides includes studying derivatives of trifluorobenzoates. A study by Hwang et al. (2005) discusses a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative, showcasing its potent herbicidal activity and environmental safety (Hwang et al., 2005).

Liquid-Crystalline Phase Materials

Balagurusamy et al. (1997) used methyl 3,4,5-trihydroxybenzoate in designing novel spherical supramolecular dendrimers that organize into a unique thermotropic cubic liquid-crystalline phase. This highlights the role of trifluorobenzoate derivatives in advanced material science (Balagurusamy et al., 1997).

properties

IUPAC Name |

methyl 2,3,5-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGISBCCZGVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)

![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)